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molecular formula C10H16BrNO2 B8671766 4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide CAS No. 106149-76-2

4-[2-(Ethylamino)ethyl]benzene-1,2-diol;hydrobromide

Cat. No. B8671766
M. Wt: 262.14 g/mol
InChI Key: AWNIMOJPVLPHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05232923

Procedure details

After dissolving 1.0 g of N-ethyl-homoveratrylamine in a solvent mixture consisting of 6 ml of a 48% aqueous hydrogen bromide solution and 4 ml of acetic acid, the solution was heated at 120°-130° C. with stirring for 5 hours. The solvent was distilled off and the residue was crystallized from ether to obtain 1.2 g of crude crystals. N-Ethyl-3,4-dihydroxyphenethylamine hydrobromide having a melting point of 149°-151° C. was obtained by recrystallizing from isopropyl alcohol. The yield was 0.68 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][C:11]([O:12]C)=[C:8]([O:9]C)[CH:7]=1)[CH3:2].[BrH:16]>C(O)(=O)C>[BrH:16].[CH2:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][C:11]([OH:12])=[C:8]([OH:9])[CH:7]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)NCCC1=CC(OC)=C(OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 120°-130° C.
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ether
CUSTOM
Type
CUSTOM
Details
to obtain 1.2 g of crude crystals

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Br.C(C)NCCC1=CC(=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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